2,4-Dichloro-5-phenylquinazoline
Overview
Description
2,4-Dichloro-5-phenylquinazoline is a useful research compound. Its molecular formula is C14H8Cl2N2 and its molecular weight is 275.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Quinazoline Derivatives : Research has demonstrated the synthesis of various 2-phenylquinazoline derivatives, including those related to 2,4-Dichloro-5-phenylquinazoline, using metal-free conditions. This approach offers a versatile and efficient method for creating quinazoline derivatives, which are important in pharmaceuticals and agrochemicals (Rachakonda, Pratap, & Rao, 2012).
Antibacterial and Anthelmintic Activities : Compounds containing the quinazoline moiety, similar to 2,4-Dichloro-5-phenylquinazoline, have shown significant antibacterial activities against various strains of bacteria. Additionally, these compounds have demonstrated anthelmintic activities, suggesting their potential use in treating parasitic worm infections (Debnath & Manjunath, 2011).
Anticancer Properties : Certain quinazoline derivatives have been found to exhibit anticancer activities. For instance, specific 2,4-Diaminoquinazoline derivatives have shown inhibitory effects against various human cancer cell lines, highlighting the potential therapeutic applications of quinazoline derivatives in oncology (Alassaf, Selim, & Nasr, 2022).
Antimicrobial and Antifungal Activities : Various quinazoline derivatives have demonstrated antimicrobial and antifungal activities, indicating their potential application in treating infections caused by bacteria and fungi (Desai et al., 2011).
Corrosion Inhibition : Quinazoline compounds have been studied for their potential in inhibiting corrosion of metals. For example, certain quinazoline derivatives were effective in inhibiting the corrosion of mild steel in acidic environments, suggesting their application in material sciences and industrial processes (Khan et al., 2017).
properties
IUPAC Name |
2,4-dichloro-5-phenylquinazoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2/c15-13-12-10(9-5-2-1-3-6-9)7-4-8-11(12)17-14(16)18-13/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCCRSZJWNDCHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=CC=C2)N=C(N=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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